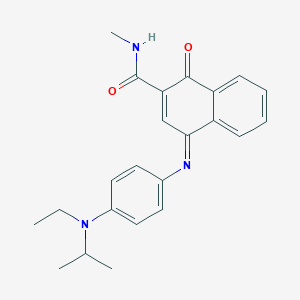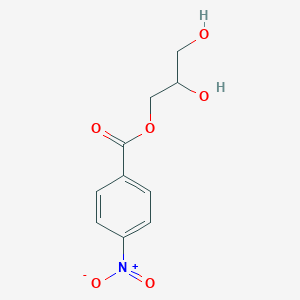
3,3'-Bithiophene
Overview
Description
3,3’-Bithiophene is a chemical compound with the molecular formula C8H6S2 . It is also known by other names such as 3,3’-Dithienyl and 3-thiophen-3-ylthiophene . The molecular weight of 3,3’-Bithiophene is 166.3 g/mol .
Synthesis Analysis
A series of 3,3’-dialkyl-2,2’-bithiophenes (DAT2s) has been synthesized by the nickel-catalyzed Kumada coupling of 2-bromo-3-alkylthiophene with 2-(3-alkylthienyl) magnesium bromide . Another synthesis method involves a Stille reaction .
Molecular Structure Analysis
The molecular structure of 3,3’-Bithiophene can be represented by the SMILES string c1cc(cs1)-c2ccsc2 . The InChI representation is InChI=1S/C8H6S2/c1-3-9-5-7(1)8-2-4-10-6-8/h1-6H . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3’-Bithiophene include a molecular weight of 166.3 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . The exact mass and monoisotopic mass are both 165.99109254 g/mol . The topological polar surface area is 56.5 Ų . It has 10 heavy atoms and a complexity of 99.8 .
Scientific Research Applications
3,3’-Bithiophene: A Comprehensive Analysis of Scientific Research Applications
Electronics and Optoelectronics: 3,3’-Bithiophene is recognized for its excellent optoelectronic properties. It serves as a backbone for small organic molecules that exhibit good to excellent optoelectronic characteristics, which are crucial in the development of electronic devices .
Organic Electrodes for Batteries: In the field of energy storage, 3,3’-Bithiophene derivatives have been utilized to create organic electrodes for batteries. These electrodes have shown remarkable cycling stability and good rate capability, which are essential for high-performance batteries .
Medicine and Pharmaceutical Science: This compound has also found applications in medicine, such as being tested as a marker of cell lesions in Alzheimer’s disease. Its derivatives are used in various catalytic reactions that are significant in pharmaceutical synthesis .
Organic Photovoltaics: Due to its optoelectronic properties, 3,3’-Bithiophene is also used in the synthesis of materials for organic photovoltaic cells, contributing to the advancement of solar energy technologies.
Organic Transistors: The compound’s ability to conduct electricity makes it suitable for use in organic transistors, which are an essential component of flexible electronics.
Sensor Technology: 3,3’-Bithiophene-based sensors are being explored for their potential to detect various chemical substances, leveraging the compound’s responsive electrical properties.
Catalysis: In catalysis, 3,3’-Bithiophene derivatives are employed as catalysts in various chemical reactions, including those used in the production of fine chemicals and pharmaceuticals.
Material Science: The structural and electronic properties of 3,3’-Bithiophene make it a valuable material in the development of advanced materials with specific mechanical or electronic characteristics.
Safety and Hazards
3,3’-Bithiophene should be handled with care to avoid dust formation. Breathing in the mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Relevant Papers
There are several relevant papers on 3,3’-Bithiophene. One paper discusses the synthesis of n-type conjugated polymers comprising a bithiophene imide (BTI) unit and 3,3′,4,4′-tetrafluoro-2,2′-bithiophene (4FBT) or (E)-1,2-bis (3,4-difluorothien-2-yl)ethene (4FTVT) via direct arylation polycondensation . Another paper discusses the synthesis of 4,4’-dimethoxy-3,3’-bithiophene .
Mechanism of Action
Target of Action
3,3’-Bithiophene is a heterocyclic aromatic compound that is primarily used in the field of organic electronics . It is a key component in the synthesis of hole transport materials for perovskite solar cells . Therefore, its primary targets are the electronic structures within these devices.
Mode of Action
3,3’-Bithiophene interacts with its targets through its unique electronic properties. It is used as a building block in the synthesis of hole transport materials, which are crucial for the efficient operation of perovskite solar cells . The compound’s ability to facilitate the movement of positive charges (holes) within these materials is central to its mode of action .
Biochemical Pathways
While 3,3’-Bithiophene is primarily used in electronic applications, it is also found in nature as a secondary metabolite in plants belonging to the family Asteraceae . These naturally occurring thiophenes are part of the plant’s chemical defense mechanism . .
Result of Action
In the context of perovskite solar cells, the use of 3,3’-Bithiophene derivatives as hole transport materials has resulted in power conversion efficiencies of up to 9.73% . This demonstrates the compound’s effectiveness in facilitating the movement of positive charges within these devices .
Action Environment
The action of 3,3’-Bithiophene is influenced by various environmental factors. For instance, in perovskite solar cells, the performance of 3,3’-Bithiophene-based hole transport materials can be affected by factors such as temperature, light intensity, and the presence of moisture . Additionally, the compound’s stability and efficacy can be influenced by the conditions under which it is stored and used.
properties
IUPAC Name |
3-thiophen-3-ylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S2/c1-3-9-5-7(1)8-2-4-10-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAQEGBHNXAHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185613 | |
| Record name | 3,3'-Bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Bithiophene | |
CAS RN |
3172-56-3 | |
| Record name | 3,3'-Bithiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,3'-bithiophene?
A1: The molecular formula of 3,3'-bithiophene is C8H6S2, and its molecular weight is 166.27 g/mol. []
Q2: What are the key spectroscopic features of 3,3'-bithiophene?
A2: While the provided abstracts don't detail specific spectroscopic data for the unsubstituted 3,3'-bithiophene, they highlight the use of various techniques for characterization. These include:
- NMR Spectroscopy (1H NMR, 13C NMR): Used to determine the structure and purity of synthesized compounds. [, , ]
- High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight and provides information about the elemental composition. []
- X-ray Crystallography: Reveals the solid-state structure and packing arrangements of 3,3'-bithiophene derivatives. [, , , ]
Q3: What is unique about the structure of 3,3'-bithiophene compared to its isomer, 2,2'-bithiophene?
A3: While both isomers consist of two thiophene rings linked together, they differ in the position of the inter-ring bond. 3,3'-Bithiophene exhibits a higher degree of flexibility compared to the more planar 2,2'-bithiophene. This structural difference affects their self-association behavior in solution and the gas phase. []
Q4: What makes 3,3'-bithiophene a suitable scaffold for chiral catalysts?
A4: The 3,3'-bithiophene framework can exist as stable atropisomers – stereoisomers arising from restricted rotation around a single bond. This inherent chirality makes it an attractive scaffold for designing chiral ligands and catalysts. [, , , , , ]
Q5: What types of chiral catalysts have been developed based on the 3,3'-bithiophene scaffold?
A5: Researchers have synthesized various chiral ligands and catalysts incorporating the 3,3'-bithiophene unit, including:
- Bis(oxazolines) (BOX): These ligands, coordinated with Cu(I), demonstrate enantioselectivity in cyclopropanation reactions. []
- Phosphine Oxides (BITIOPOs): These compounds, acting as Lewis bases, activate trichlorosilyl derivatives to serve as chiral Lewis acids in reactions like allylation and aldol reactions. [, , ]
- Phosphines (BITIOPs): These ligands, complexed with Ru(II) and Rh(I), catalyze asymmetric hydrogenations of various substrates with high enantiomeric excesses. [, , ]
Q6: How does the structure of the 3,3'-bithiophene-based catalyst influence its catalytic activity and selectivity?
A6: The steric and electronic properties of substituents on the 3,3'-bithiophene core significantly influence the catalyst's performance.
- Steric Effects: Bulky substituents can enhance enantioselectivity by creating a more defined chiral environment around the metal center. [, ]
- Electronic Effects: Electron-donating or -withdrawing substituents can tune the electron density at the metal center, affecting the catalyst's activity and selectivity. [, ]
Q7: How has computational chemistry been employed in the study of 3,3'-bithiophene and its derivatives?
A7: Computational studies have provided valuable insights into the properties and behavior of 3,3'-bithiophene-based compounds:
- Density Functional Theory (DFT) calculations: Used to determine the absolute configuration of diastereoisomers by analyzing Vibrational Circular Dichroism (VCD) spectra. []
- DFT calculations: Employed to understand the enantiomerization process and identify transition state structures in chiral BITIOPOs. []
- DFT and Marcus theory: Used to investigate charge diffusion kinetics in thiophene-based hole-transporting materials for perovskite solar cells. []
Q8: What are the potential applications of 3,3'-bithiophene derivatives in materials science?
A8: 3,3'-Bithiophene derivatives have shown promise in various material science applications:
- Organic Semiconductors: They are used as building blocks for conjugated polymers with potential applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs). [, ]
- Hole-Transporting Materials (HTMs): Some derivatives, particularly those with a swivel-cruciform configuration, exhibit potential as HTMs in perovskite solar cells. [, , ]
- Red-Emissive Dyes: Thiophene-fused tropylium ions containing 3,3'-bithiophene units exhibit strong absorption in the visible region and red fluorescence, making them promising candidates for optoelectronic applications. []
Q9: How does the stability of 3,3'-bithiophene derivatives affect their applications?
A9: The stability of 3,3'-bithiophene derivatives can be influenced by factors such as:
- Substituents: The nature and position of substituents can impact the compound's stability under various conditions (thermal, oxidative, etc.). [, , ]
- Intermolecular Interactions: Strong intermolecular interactions, such as π-π stacking, can enhance stability and influence the material's morphology and charge transport properties. []
Q10: How do modifications to the 3,3'-bithiophene core affect the properties of its derivatives?
A10: Modifying the 3,3'-bithiophene core allows for fine-tuning the properties of its derivatives:
- Introducing Substituents: Adding various substituents at different positions on the thiophene rings can alter the electronic properties, solubility, and steric hindrance of the molecule, ultimately impacting its activity and selectivity in catalytic applications. [, , , , ]
- Varying the Linking Group: Replacing the single bond between the thiophene rings with other linkers, such as fused rings or conjugated systems, can influence the planarity, conjugation length, and electronic properties of the compound, affecting its optoelectronic properties. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



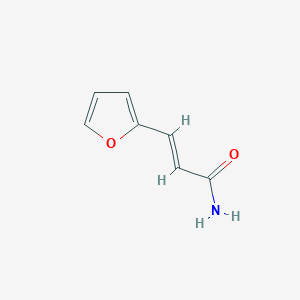
![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186481.png)

![2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid](/img/structure/B186484.png)
![2-[(4-Nitrobenzoyl)amino]propanoic acid](/img/structure/B186485.png)
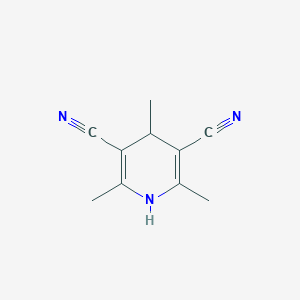
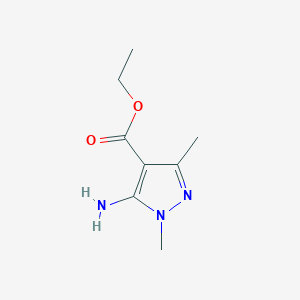
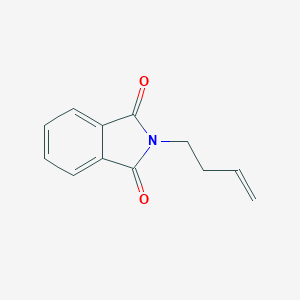
![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)

![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)
